molecular formula C14H7Cl3F3N3 B1310417 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile

3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile

Cat. No.: B1310417
M. Wt: 380.6 g/mol
InChI Key: SLRDIKZDJKJRIP-UHFFFAOYSA-N
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Description

3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, along with a propenenitrile moiety attached to a dichlorophenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the chlorine, methyl, and trifluoromethyl groups. These reactions often require the use of halogenating agents, methylating agents, and trifluoromethylating reagents under controlled conditions.

    Coupling with dichlorophenyl group: The final step involves the coupling of the substituted pyrazole ring with the dichlorophenyl group through a propenenitrile linkage. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, especially at the halogenated positions. Nucleophilic substitution reactions can be carried out using nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst

    Nucleophiles: Amines, thiols, alkoxides

Major Products Formed

    Oxidation products: Carboxylic acids, ketones

    Reduction products: Amines, aldehydes

    Substitution products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s biological activity has been investigated for potential use as a pharmaceutical agent. Studies have focused on its interactions with biological targets and its effects on cellular processes.

    Medicine: Research has explored the compound’s potential as a therapeutic agent for various diseases. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

    Industry: The compound’s chemical properties make it useful in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The presence of the trifluoromethyl group enhances its binding affinity and specificity, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-phenyl-2-propenenitrile
  • (Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(2,4-dichlorophenyl)-2-propenenitrile

Uniqueness

3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile stands out due to the specific arrangement of its functional groups. The combination of the pyrazole ring with the dichlorophenyl and propenenitrile moieties imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H7Cl3F3N3

Molecular Weight

380.6 g/mol

IUPAC Name

3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile

InChI

InChI=1S/C14H7Cl3F3N3/c1-23-13(17)9(12(22-23)14(18,19)20)4-8(6-21)7-2-3-10(15)11(16)5-7/h2-5H,1H3

InChI Key

SLRDIKZDJKJRIP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=C(C#N)C2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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